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molecular formula C9H6FNO2 B1341504 4-Fluoro-7-methylisatin CAS No. 668-24-6

4-Fluoro-7-methylisatin

Cat. No. B1341504
M. Wt: 179.15 g/mol
InChI Key: GMOIUCVMHIKMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440982B2

Procedure details

(Z)—N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (7.22, 37 mmol) was dissolved in neat H2SO4 (50 ml) and heated at 60° C. for 1 h. The resulting solid was collected by filtration and washed with water to yield the title compound. 1H NMR (CDCl3, 400 MHz) δ 8.35 (bs, 1H), 7.45 (m, 1H), 6.73 (m, 1H), 2.25 (s, 3H).
Quantity
37 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:14])=[C:6]([NH:8][C:9](=[O:13])/[CH:10]=N\O)[CH:7]=1.[OH:15]S(O)(=O)=O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:14])=[C:6]2[C:7]=1[C:10](=[O:15])[C:9](=[O:13])[NH:8]2

Inputs

Step One
Name
Quantity
37 mmol
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC(\C=N/O)=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(C(NC2=C(C=C1)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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